1-Methyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
1-Methyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-aminopyridine with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-Methyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-Methyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(methylamino)piperidine: This compound shares a similar structure but lacks the carbonitrile and oxo groups.
4-Dimethylaminopyridine: Another related compound with a pyridine ring and dimethylamino substitution.
Uniqueness
1-Methyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-4-(methylamino)-2-oxopyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-10-7-3-4-11(2)8(12)6(7)5-9/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJHIBNWDHKESB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(C=C1)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556612 | |
Record name | 1-Methyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62617-41-8 | |
Record name | 1-Methyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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